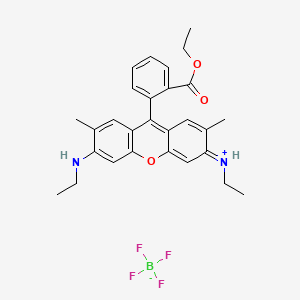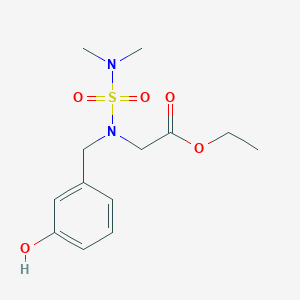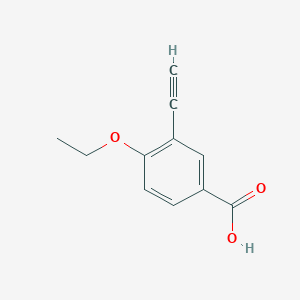
4-Ethoxy-3-ethynylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-3-ethynylbenzoic acid is an organic compound with the molecular formula C11H10O3 It is a derivative of benzoic acid, characterized by the presence of an ethoxy group at the fourth position and an ethynyl group at the third position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3-ethynylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-ethoxybenzoic acid.
Ethynylation: The ethynyl group is introduced at the third position of the benzene ring through a palladium-catalyzed coupling reaction, such as the Sonogashira coupling. This reaction involves the use of an ethynylating agent like ethynyltrimethylsilane and a palladium catalyst in the presence of a base such as triethylamine.
Deprotection: If a protecting group is used during the ethynylation step, it is removed to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 4-Ethoxy-3-ethynylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 4-ethoxy-3-carboxybenzoic acid or 4-ethoxy-3-ketobenzoic acid.
Reduction: Formation of 4-ethoxy-3-alkenylbenzoic acid or 4-ethoxy-3-alkylbenzoic acid.
Substitution: Formation of derivatives with various functional groups replacing the ethoxy group.
科学的研究の応用
4-Ethoxy-3-ethynylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its ability to undergo polymerization and other chemical modifications.
作用機序
The mechanism of action of 4-ethoxy-3-ethynylbenzoic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in the development of bioconjugates and drug delivery systems. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile tool in chemical biology and medicinal chemistry.
類似化合物との比較
4-Ethynylbenzoic acid: Lacks the ethoxy group, making it less versatile in certain chemical reactions.
4-Ethoxybenzoic acid: Lacks the ethynyl group, limiting its applications in click chemistry and other reactions involving alkynes.
3-Ethynylbenzoic acid: Lacks the ethoxy group, reducing its potential for certain substitutions and modifications.
Uniqueness: 4-Ethoxy-3-ethynylbenzoic acid is unique due to the presence of both ethoxy and ethynyl groups, which provide a combination of reactivity and versatility. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research.
特性
分子式 |
C11H10O3 |
|---|---|
分子量 |
190.19 g/mol |
IUPAC名 |
4-ethoxy-3-ethynylbenzoic acid |
InChI |
InChI=1S/C11H10O3/c1-3-8-7-9(11(12)13)5-6-10(8)14-4-2/h1,5-7H,4H2,2H3,(H,12,13) |
InChIキー |
QSDWXBCPFNNIQH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


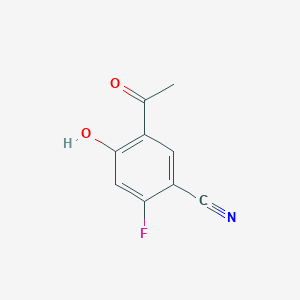
![N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B12082739.png)
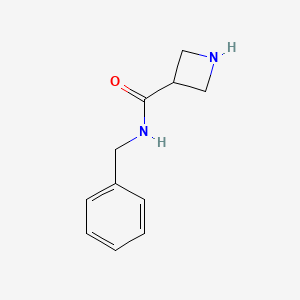

![Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate](/img/structure/B12082761.png)
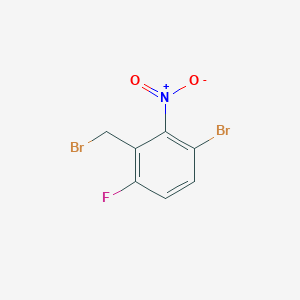
![7-Bromo-1,5-dihydro-3,6-dimethylimidazo[2,1-b]quinazolin-2(3H)-one](/img/structure/B12082773.png)
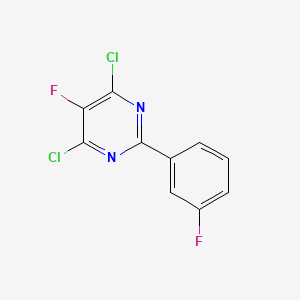
![Ethanol, 2-[(2-methylpropyl)sulfonyl]-](/img/structure/B12082781.png)

